9-Methylphenanthrene
Overview
Description
Synthesis Analysis
9-Methylphenanthrene and its derivatives can be synthesized through various methods. Notably, the cyclization of (biphenyl-2-alkyne) derivatives has been reported to yield 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes, showcasing the versatility of synthetic approaches for obtaining phenanthrene derivatives (Grimaldi et al., 2016). Additionally, a novel synthesis pathway for 2-Methyl-3:4-Benzphenanthrene, which could serve as a model for 9-methyl-phenanthrene synthesis, demonstrates the adaptability of polycyclic hydrocarbon synthesis methods (Mukherji & Rao, 1951).
Molecular Structure Analysis
The molecular structure of 9-Methylphenanthrene derivatives, such as 9-germaphenanthrene, has been characterized, revealing insights into the aromatic nature and stability provided by effective steric protection groups (Sasamori et al., 2006). This highlights the structural similarities and differences within the phenanthrene derivatives, contributing to the understanding of their chemical behavior.
Chemical Reactions and Properties
Research into the chemical reactions and properties of 9-Methylphenanthrene has uncovered various reactions, including the electrophilic cyclization and Michael addition reactions. These studies provide insights into the reactivity and potential applications of 9-Methylphenanthrene derivatives (Liu et al., 2018), (Kimura et al., 1979).
Physical Properties Analysis
The study of 9-Methylphenanthrene's physical properties, such as its spectroscopic and photochemical behavior, is essential for understanding its applications and behavior in various conditions. Research has demonstrated differences in fluorescence quantum yield and Stokes shifts between 9-Methylphenanthrene derivatives and their carbon analogues, indicating unique photophysical properties (Hiratsuka et al., 2006).
Chemical Properties Analysis
The chemical properties of 9-Methylphenanthrene, including its reactivity and stability, have been explored through various studies. The kinetically stabilized 9-silaphenanthrene, for example, demonstrates the aromatic compound's high thermal stability and reactivity towards small reagents like water, providing valuable insights into the chemical properties of phenanthrene derivatives (Tokitoh et al., 2007).
Scientific Research Applications
Combustion Studies : 9-[13C]methylphenanthrene is utilized to investigate the demethylation reaction of methyl-PAH compounds in petroleum diesel at temperatures of 600-900°C. This study is significant in understanding the formation of PAHs in diesel combustion (Lea-Langton et al., 2013).
Synthesis of Alkaloids : 9-Methylphenanthrene serves as a key intermediate in the synthesis of tylophora alkaloids and their analogs, illustrating its importance in organic synthesis (Ji et al., 2014).
Photochemical Reactions : It's involved in photoinduced ene-reactions with alkenes, leading to the formation of 9-methylphenanthrene and its dimerized product (Sugimoto et al., 2004).
Fluorescence Probing : 9-bromophenanthrene, a derivative, is used as a highly selective fluorescence probe for determining trace palladium, highlighting its application in analytical chemistry (Qin Jun et al., 2016).
Oil Cracking Studies : The compound plays a role in understanding methane generation from thermal cracking, useful in evaluating the thermal stability of methylated aromatics in crude oils under geological conditions (Behar et al., 1999).
Molecular Characterization : Studies have demonstrated the double bond character of the 9:10-position in 9-methylphenanthrene, aiding in the molecular characterization of PAHs (Clar et al., 1967).
Molecular Motion Studies : The 9-methyl group in methylphenanthrene has been analyzed for its activation energies, contributing to the understanding of molecular motions in solid states (Conn et al., 1987).
Biodegradation Studies : Research on the aerobic degradation of 9-methylphenanthrene has identified its metabolites, contributing to environmental studies on PAH degradation (Thierry et al., 1996).
Safety And Hazards
Future Directions
The study of 9-Methylphenanthrene and other alkyl-substituted PAHs is an active area of research. For instance, recent studies have investigated the effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene . Future research may continue to explore the environmental and health impacts of these compounds, as well as their potential uses in various applications.
properties
IUPAC Name |
9-methylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBHIYZSZZWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061258 | |
Record name | 9-Methylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylphenanthrene | |
CAS RN |
883-20-5 | |
Record name | 9-Methylphenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methylphenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-METHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7L11K6S3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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